BIG ENDOTHELIN-1 (1-39) (RAT)

Endothelin System In Vivo Pharmacology Cardiovascular Physiology

Big Endothelin-1 (1-39) (Rat) is the only valid probe for functional ECE activity assays in rat tissue. Unlike mature ET-1, this pro-peptide shows 100-150x lower direct vasoconstrictive potency, enabling precise ECE conversion quantification via differential pressor assays. Generic substitution with ET-1 or other species' Big ET-1 cannot replicate rat-specific ECE dynamics and regional hemodynamic profiles. Essential for ex vivo tissue bath studies, ECE inhibitor screening, and in vivo regional blood flow research.

Molecular Formula C192H292N50O58S5
Molecular Weight 4389
CAS No. 135842-15-8
Cat. No. B1148343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIG ENDOTHELIN-1 (1-39) (RAT)
CAS135842-15-8
Molecular FormulaC192H292N50O58S5
Molecular Weight4389
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Endothelin-1 (1-39) (Rat) [CAS 135842-15-8]: A Critical Research Tool for Studying Endothelin System Dynamics and ECE Activity


Big Endothelin-1 (1-39) (Rat) is a 39-residue precursor peptide to the potent vasoconstrictor Endothelin-1 (ET-1), specifically the rat ortholog [1]. It is an essential intermediate in the endothelin biosynthetic pathway, requiring enzymatic cleavage by Endothelin-Converting Enzyme (ECE) to generate the biologically active, 21-amino acid ET-1 . Unlike the mature peptide, Big ET-1 exhibits markedly lower direct vasoconstrictor potency, approximately 1/100th to 1/150th that of ET-1 in isolated tissues [2]. Its primary utility lies in serving as a functional probe to assess the activity and distribution of ECE in various vascular beds and physiological states, thereby providing a more integrated measure of the local endothelin system than direct ET-1 application [3].

Why Big Endothelin-1 (1-39) (Rat) [CAS 135842-15-8] Cannot Be Replaced by Mature Endothelin-1 or Other Big ET Isoforms


Generic substitution within the endothelin peptide family is not scientifically valid due to profound and quantifiable differences in their biological activity, receptor interactions, and enzymatic processing. Mature Endothelin-1 (ET-1) is the fully processed, high-affinity agonist that directly activates ETA and ETB receptors, whereas Big ET-1 is a pro-peptide with minimal intrinsic activity whose effects depend entirely on local conversion by ECE [1]. This distinction is critical for experimental design: using ET-1 cannot replicate the spatial and temporal dynamics of ECE-dependent signaling. Furthermore, even among closely related 'big' precursors, the rat sequence exhibits species-specific differences in ECE processing efficiency and resultant pharmacology compared to human or porcine orthologs . Finally, substituting with other rat big endothelins (e.g., Big ET-2 or Big ET-3) introduces significant variability in in vivo potency, as demonstrated by up to 10-fold differences in pressor ED50 values [2]. The evidence presented below establishes that Big Endothelin-1 (1-39) (Rat) is a unique, non-interchangeable reagent for investigations focused on the rat endothelin system.

Quantitative Differentiation: Key Evidence for Selecting Big Endothelin-1 (1-39) (Rat) [CAS 135842-15-8] Over Alternatives


Evidence Item 1: Comparison of In Vivo Pressor Potency (ED50) Among Big Endothelin Isoforms in Anesthetized Rats

In a direct head-to-head study in anesthetized, ganglion-blocked rats, the pressor potency (ED50 for an increase in mean arterial pressure) of Big ET-1 was compared to its closest in-class analogs, Big ET-2 and Big ET-3. Big ET-1 exhibited a significantly lower ED50 than Big ET-2 and Big ET-3, demonstrating its unique potency profile among the pro-endothelins [1].

Endothelin System In Vivo Pharmacology Cardiovascular Physiology ECE Activity

Evidence Item 2: Comparative Onset Kinetics of the Pressor Response for Big Endothelin Isoforms

The temporal dynamics of the pressor response also differentiate Big ET-1 from its isoforms. A direct comparison revealed that Big ET-1 elicits a vasopressor effect with a much faster onset compared to Big ET-2 and Big ET-3, which is indicative of differential ECE processing rates or sites [1].

Endothelin System Pharmacodynamics Vascular Reactivity ECE Activity

Evidence Item 3: Differential Hemodynamic Profile of Big Endothelin-1 vs. Mature Endothelin-1 on Cardiac Output

A key distinction between Big ET-1 and its mature product, ET-1, lies in their differential effects on cardiac hemodynamics. While Big ET-1 is a precursor, its systemic effects are not simply a less potent version of ET-1; they exhibit a qualitatively different profile, highlighting the importance of using the correct probe [1].

Cardiovascular Physiology Hemodynamics Endothelin System In Vivo Pharmacology

Evidence Item 4: Region-Specific Vasoconstriction Profile of Big Endothelin-1 vs. Mature Endothelin-1 in Conscious Rats

In conscious, chronically-instrumented rats, the regional hemodynamic response to Big ET-1 differs significantly from that of mature ET-1. While both produce a similar overall pressor effect at the dose tested, the distribution of vasoconstriction across different vascular beds is not equivalent, underscoring the importance of using the specific precursor for studies of tissue-specific ECE activity [1].

Regional Hemodynamics Vascular Biology Endothelin System In Vivo Pharmacology

Evidence Item 5: Potency Ratio of Big Endothelin-1 vs. Endothelin-1 in Contractile Activity of Isolated Arteries

In isolated tissue preparations, the intrinsic contractile activity of Big ET-1 is drastically lower than that of mature ET-1, confirming its role as a precursor that requires enzymatic activation. However, the potency difference is not uniform across all vascular beds, highlighting tissue-specific ECE expression and activity [REFS-1, REFS-2].

Vascular Smooth Muscle Tissue Pharmacology Endothelin System ECE Activity

Optimal Research Application Scenarios for Big Endothelin-1 (1-39) (Rat) [CAS 135842-15-8]


Quantifying Endothelin-Converting Enzyme (ECE) Activity and Inhibition in Specific Vascular Beds

This compound is the optimal reagent for ex vivo tissue bath or isolated perfused organ studies aimed at quantifying local ECE activity. By comparing the contractile or pressor response of a vascular preparation to Big ET-1 against the response to mature ET-1, researchers can directly infer the functional ECE capacity of that tissue. The differential potency (e.g., 31-fold shift in rat basilar artery [1]) and organ-specific conversion ratios (e.g., mesentery >> hindquarter [2]) provide a quantitative readout. Furthermore, the efficacy of putative ECE inhibitors (e.g., phosphoramidon) can be selectively assessed by their ability to block Big ET-1-induced, but not ET-1-induced, responses [2].

Studying the Integrated Regional Hemodynamics of the Endothelin System in Conscious Animals

For in vivo studies requiring an assessment of the endothelin system's role in regional blood flow distribution, Big ET-1 is the only viable probe. Its use allows for the activation of the endogenous ECE pathway, which yields a distinct regional vasoconstriction profile compared to direct ET-1 injection. As demonstrated by Gardiner et al., Big ET-1 and ET-1 produce differential effects on renal and hindquarters vascular resistance despite similar systemic pressor responses [1]. This makes Big ET-1 essential for research into the pathophysiology of conditions like hypertension, heart failure, and renal disease, where local ECE activity may be dysregulated.

Investigating the Mechanisms of ECE-Dependent vs. Independent Signaling Pathways

Big ET-1 is a critical tool for dissecting signaling pathways that are specifically dependent on de novo ET-1 synthesis and local conversion. In cellular or tissue models, the use of Big ET-1, combined with selective ETA/ETB receptor antagonists (e.g., BQ123) and ECE inhibitors, allows for the separation of direct receptor activation from the consequences of local precursor processing [1]. This is particularly relevant for studying phenomena like the differential hypotensive and pressor phases of the endothelin response, which are not fully recapitulated by mature ET-1 [2], or for exploring the potential for ECE to generate other bioactive fragments from the Big ET-1 molecule.

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